2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride

risdiplam synthesis process chemistry overall yield comparison

This hydrochloride salt is the essential intermediate for the Pd-free, high-yield (46% overall) commercial manufacturing route of risdiplam (Evrysdi®). Its crystalline nature, established analytical methods, and ≥98% purity support its designation as a Regulatory Starting Material (RSM) in ANDA/DMF filings, enabling ICH Q3D compliance by avoiding metal catalysts. The 6-carboxylic acid moiety is structurally irreplaceable, initiating the acylation of Meldrum's acid to construct the pharmacophore, making this the preferred intermediate over its 3-carboxylate regioisomer.

Molecular Formula C9H10ClN3O2
Molecular Weight 227.65
CAS No. 2344680-05-1
Cat. No. B2523292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride
CAS2344680-05-1
Molecular FormulaC9H10ClN3O2
Molecular Weight227.65
Structural Identifiers
SMILESCC1=CC(=NN2C1=NC(=C2)C)C(=O)O.Cl
InChIInChI=1S/C9H9N3O2.ClH/c1-5-3-7(9(13)14)11-12-4-6(2)10-8(5)12;/h3-4H,1-2H3,(H,13,14);1H
InChIKeyOGBQYVKFLPTHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride (CAS 2344680-05-1): Role and Position in the Imidazo[1,2-b]pyridazine Chemical Space


2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride (CAS 2344680-05-1) is the hydrochloride salt of a heterocyclic carboxylic acid that serves as a critical intermediate in the synthesis of risdiplam (Evrysdi®), the first orally bioavailable small-molecule drug approved for spinal muscular atrophy (SMA) [1]. Its molecular formula is C₉H₁₀ClN₃O₂ with a molecular weight of 227.65 g/mol . Unlike general imidazo[1,2-b]pyridazine building blocks, this compound occupies a specific and irreplaceable position in the commercial manufacturing route to risdiplam, where the 6-carboxylic acid functionality is essential for downstream acylation and heterocyclization steps that construct the final pharmacophore [1].

Why In-Class Imidazo[1,2-b]pyridazine Building Blocks Cannot Substitute for CAS 2344680-05-1 in the Risdiplam Supply Chain


The imidazo[1,2-b]pyridazine scaffold contains three regioisomeric positions (C-2, C-6, and C-8) that produce functionally distinct intermediates in risdiplam synthesis. The 6-carboxylic acid derivative (compound 13) is specifically required for acylation of Meldrum's acid, which initiates the construction of the pyrido[1,2-a]pyrimidin-4-one fragment of the final drug [1]. The 3-carboxylate regioisomer, while also commercially available and used in alternative Pd-free routes, enters the synthesis at a different stage and cannot replace the 6-carboxylic acid in the established commercial manufacturing process [2]. Furthermore, the 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine (compound 2) requires subsequent Pd-catalyzed borylation or carbonylation to become a competent coupling partner, adding cost, metal contamination risk, and synthetic complexity [1]. The hydrochloride salt form of the 6-carboxylic acid offers practical advantages in crystallinity and handling over the free acid, which are critical for robust large-scale manufacturing where isolable, crystalline intermediates are essential for impurity control [1].

Quantitative Differentiation Evidence: CAS 2344680-05-1 vs. Comparator Intermediates in Risdiplam Synthesis


Overall Yield: 46% for the 6-Carboxylic Acid Route vs. ~31% for the Classical 6-Chloro Intermediate Route

The newly developed metal-complex catalyst-free route delivers 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid (compound 13) from precursor 17 in six steps with an overall yield of 46%. This is 15 percentage points higher than the reported yields for the classical 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine (compound 2) via the optimized procedures developed by Roche [1]. In contrast, the commercial manufacturing route that relies on compound 2 as the key intermediate achieves an overall yield of only 33% for the final risdiplam API [2].

risdiplam synthesis process chemistry overall yield comparison

Catalyst Strategy: Complete Elimination of Palladium vs. Pd-Dependent Routes for the 6-Chloro and Boronic Ester Intermediates

The synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid (compound 13) via the new protocol completely eliminates the use of metal-complex catalysts, including palladium [1]. By contrast, all previously known routes to the comparator intermediates—including the 6-chloro compound 2 (requiring Pd-catalyzed borylation with Pd(dppf)Cl₂·CH₂Cl₂ or Pd(OAc)₂/PCy₃) and the 3-carboxylate ester 12 (requiring CuI/Pd(PPh₃)₄ for coupling with ethyl propiolate)—are fully dependent on palladium catalysis [1]. The commercial manufacturing process for risdiplam itself relies on a Pd-catalyzed Suzuki-Miyaura cross-coupling between the boronic ester derivative of compound 2 and a halogenated pyridopyrimidinone fragment [2].

green chemistry palladium-free synthesis process scalability

Precursor Cost: Methyl Pyruvate (~$30/kg) vs. Catalog Precursor (>$1,000/g) for the 6-Chloro Intermediate Route

The catalyst-free route to 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid begins from methyl pyruvate, which is commercially available at approximately $30/kg [1]. In stark contrast, the key starting material for the classical route—5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (compound 17)—carries a catalog price exceeding $1,000/g from commercial suppliers such as Enamine [1]. The developed route allows preparation of compound 17 on a scale of several hundred grams from 1 kg of methyl pyruvate, effectively bypassing the need to purchase this expensive intermediate [1].

cost of goods starting material economics process mass intensity

Intermediate Stability: Crystalline Carboxylic Acid vs. Non-Isolable Intermediates in the Abandoned Meldrum's Acid Route

The 2nd generation Roche process ('Meldrum's acid route') was abandoned specifically due to the absence of stable intermediates amenable to crystallization, which was identified as a key disadvantage for future scale-up and the establishment of a robust impurity control strategy [1]. In contrast, 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid is a stable, crystalline solid that can be isolated, fully characterized, and stored [1]. The hydrochloride salt form (CAS 2344680-05-1) further enhances crystallinity and handling properties, providing a well-defined stoichiometric entity suitable for use in regulated manufacturing environments . When this stable acid intermediate is used in a modified risdiplam synthesis, the downstream conversion to risdiplam trihydrate proceeds with approximately 55% overall yield from the acid [1].

process robustness intermediate crystallinity impurity control strategy

Optimal Procurement and Utilization Scenarios for 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride (CAS 2344680-05-1)


cGMP Manufacturing of Risdiplam (Evrysdi®) API via the Carboxylic Acid Acylation Route

The hydrochloride salt serves as the direct precursor for in-situ generation of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carbonylchloride, which acylates Meldrum's acid in the first step of the pyrido[1,2-a]pyrimidin-4-one fragment construction. The 46% overall yield advantage and Pd-free synthesis (compared to the boronic ester route at 31-33% overall yield) [1] make this the preferred intermediate for regulated API manufacturing where metal catalyst residues must be controlled to ICH Q3D limits.

Cost-Effective Multi-Kilogram Intermediate Supply via In-House Synthesis from Methyl Pyruvate

Organizations with internal process chemistry capabilities can leverage the published catalyst-free protocol to prepare the free acid from methyl pyruvate (~$30/kg) and convert it to the hydrochloride salt. This bypasses the >$1,000/g catalog pricing of advanced intermediate 17 [1] and is suitable for supply chains requiring hundreds of grams to several kilograms of the intermediate for development campaigns.

Medicinal Chemistry Derivatization: Carboxylic Acid as a Versatile Handle for Amide and Ester Library Synthesis

Beyond risdiplam, 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid is recognized as a valuable building block for broader medicinal chemistry applications [1]. The carboxylic acid functionality enables facile conversion to amides, esters, and acyl chlorides, making the hydrochloride salt a strategic procurement item for organizations synthesizing imidazo[1,2-b]pyridazine-focused compound libraries targeting kinase, adenosine receptor, or other heterocycle-binding targets.

Regulatory Starting Material (RSM) Declaration for ANDA/DMF Filings Targeting Generic Risdiplam

Given that the 6-carboxylic acid is a well-characterized, crystalline, isolable intermediate with established analytical methods, it represents an optimal point for Regulatory Starting Material (RSM) designation in Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) for generic risdiplam. The commercial availability of the hydrochloride salt at 98% purity supports GMP procurement with full traceability, a prerequisite for regulatory acceptance.

Quote Request

Request a Quote for 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.